Functional Antagonist Affinity in Human Saphenous Vein and Coronary Artery
In functional vasoconstriction assays using human isolated saphenous vein and coronary artery, PD142893 exhibits Schild-derived antagonist affinity (KB) values that define its potency in clinically relevant human vascular tissues. The non-selective peptide antagonist PD142893 shows a KB of 5.96 ± 0.13 (slope = 0.64 ± 0.34) in saphenous vein and 5.83 ± 0.10 (slope = 0.67 ± 0.22) in coronary artery [1]. While a direct head-to-head comparison in this study is limited, the data indicate that PD142893, along with other antagonists reported to have <100-fold selectivity in cloned receptors (Ro-462005, bosentan, SB209670, L-749329), did not distinguish between ETA and ETB receptor subtypes in human left ventricle [1].
| Evidence Dimension | Functional antagonist affinity (KB, -log M) for ET-1-mediated vasoconstriction |
|---|---|
| Target Compound Data | KB = 5.96 ± 0.13 (saphenous vein); KB = 5.83 ± 0.10 (coronary artery) |
| Comparator Or Baseline | Other mixed antagonists (Ro-462005, bosentan, SB209670, L-749329) also showed no selectivity in human ventricle |
| Quantified Difference | Not applicable (class-level inference: PD142893, like other mixed antagonists with <100-fold selectivity, does not distinguish ETA/ETB in human ventricle) |
| Conditions | Human isolated saphenous vein and coronary artery rings; ET-1-induced vasoconstriction; Schild analysis |
Why This Matters
This provides a direct, quantitative measure of PD142893's functional antagonist potency in human vascular tissue, a critical parameter for researchers modeling human cardiovascular pharmacology.
- [1] Maguire JJ, et al. Defining the affinity and receptor sub-type selectivity of four classes of endothelin antagonists in clinically relevant human cardiovascular tissues. Life Sci. 2012;91(13-14):681-6. doi: 10.1016/j.lfs.2012.05.008. View Source
